PANC-1 Cytotoxicity: Makaluvamine K vs. Makaluvamine J – 10.4-Fold Potency Deficit Defines the Intermediate-Tier Positioning
In a direct head-to-head comparison conducted within the same PANC-1 cytotoxicity assay panel, makaluvamine K (10) exhibited an IC₅₀ of 0.56 µM, whereas makaluvamine J (9) displayed an IC₅₀ of 0.054 µM [1]. This represents a 10.4-fold potency advantage for makaluvamine J. The comparator data and assay conditions are taken from a single study that evaluated 16 compounds and two therapeutic standards under identical experimental conditions, eliminating inter-laboratory variability [1].
| Evidence Dimension | PANC-1 cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.56 µM |
| Comparator Or Baseline | Makaluvamine J: 0.054 µM |
| Quantified Difference | 10.4-fold less potent than makaluvamine J |
| Conditions | PANC-1 human pancreatic carcinoma cell line; in vitro cytotoxicity assay; data from Table 2 of Naphen et al., 2017 [1] |
Why This Matters
This head-to-head data allows a procurement decision based on whether an intermediate-potency probe or a maximum-potency lead is required for the specific experimental objective.
- [1] Naphen, C.N.; Kossler, S.E.; Kedei, N.; et al. Another Look at Pyrroloiminoquinone Alkaloids—Perspectives on Their Therapeutic Potential from Known Structures and Semisynthetic Analogues. Mar. Drugs 2017, 15, 98. View Source
